3,4-Dihydro-5,7-dimethoxy-isoquinoline Hydrochloride
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Overview
Description
3,4-Dihydro-5,7-dimethoxy-isoquinoline Hydrochloride is a chemical compound with the molecular formula C11H14ClNO2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 5,7-Dimethoxy-3,4-dihydroisoquinoline involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) . This reaction yields the desired compound through a series of steps involving condensation and cyclization.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of polyphosphoric acid as a catalyst and the careful control of reaction parameters are crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethoxy-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: It can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or xylene .
Major Products Formed
The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinoline derivatives, and various substituted isoquinolines.
Scientific Research Applications
3,4-Dihydro-5,7-dimethoxy-isoquinoline Hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes.
Industry: It is used in the production of various chemical products and as a research chemical in laboratories.
Mechanism of Action
The mechanism of action of 5,7-Dimethoxy-3,4-dihydroisoquinoline involves its interaction with molecular targets and pathways in biological systems. It can act as a ligand for certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: A closely related compound with similar chemical properties.
3,4-Dihydroisoquinoline: Another related compound that shares the core isoquinoline structure.
Uniqueness
3,4-Dihydro-5,7-dimethoxy-isoquinoline Hydrochloride is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. This makes it valuable for specific applications in research and industry .
Properties
CAS No. |
29969-25-3 |
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Molecular Formula |
C11H14ClNO2 |
Molecular Weight |
191.233646 |
IUPAC Name |
5,7-dimethoxy-3,4-dihydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c1-13-9-5-8-7-12-4-3-10(8)11(6-9)14-2;/h5-7H,3-4H2,1-2H3;1H |
SMILES |
COC1=CC2=C(CCN=C2)C(=C1)OC.Cl |
Origin of Product |
United States |
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